molecular formula C20H24N2O4S B14983307 1-(benzylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14983307
M. Wt: 388.5 g/mol
InChI Key: FHMMURTVIMPVFH-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and a phenylmethanesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl and phenylmethanesulfonyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Addition of Phenylmethanesulfonyl Group: This can be achieved through sulfonylation reactions using phenylmethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-METHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methoxetamine: A ketamine analogue with similar structural features.

    3-MeO-PCE: Another analogue with a methoxyphenyl group.

    Phencyclidine (PCP) Analogues: Compounds with similar piperidine ring structures.

Uniqueness

N-(3-METHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylmethanesulfonyl groups contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-26-19-9-5-8-18(14-19)21-20(23)17-10-12-22(13-11-17)27(24,25)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H,21,23)

InChI Key

FHMMURTVIMPVFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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